molecular formula C24H28N2O3 B1665028 ADL5859 CAS No. 850305-06-5

ADL5859

Cat. No.: B1665028
CAS No.: 850305-06-5
M. Wt: 392.5 g/mol
InChI Key: OPIKUXLJQFYMSC-UHFFFAOYSA-N
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Description

ADL-5859 is a selective and orally active delta opioid receptor agonist. It is a small molecule compound with the chemical formula C24H28N2O3. ADL-5859 has been investigated for its potential analgesic effects, particularly in the treatment of neuropathic pain, acute pain, and pain due to osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADL-5859 involves several steps, starting with the preparation of the core benzamide structure. The key intermediate is N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4’-piperidine]-4-yl)benzamide. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of ADL-5859 would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

ADL-5859 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ADL-5859 has several scientific research applications, including:

Mechanism of Action

ADL-5859 exerts its effects by selectively binding to and activating delta opioid receptors. This activation leads to the modulation of pain signaling pathways, resulting in analgesic effects. The compound shows high selectivity for delta opioid receptors over other opioid receptors, such as mu and kappa receptors. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

ADL-5859 is unique in its high selectivity for delta opioid receptors and its oral bioavailability. Similar compounds include:

Properties

Key on ui mechanism of action

ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain.

CAS No.

850305-06-5

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide

InChI

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3

InChI Key

OPIKUXLJQFYMSC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADL 5859
ADL-5859
ADL5859
N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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